molecular formula C11H12N2O2 B1531374 (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-60-1

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1531374
CAS No.: 2098155-60-1
M. Wt: 204.22 g/mol
InChI Key: WEZAAFMDOCXRGC-AATRIKPKSA-N
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Description

(2E)-3-[1-(Pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole-based organic compound with a conjugated trans-alkene-carboxylic acid moiety. The molecule features:

  • A pyrazole ring substituted at the 1-position with a pent-4-yn-1-yl group (a five-carbon chain with a terminal alkyne at C4–C5).
  • The trans (E)-configuration of the double bond in the propenoic acid chain, which influences molecular geometry and intermolecular interactions.

This compound’s structural uniqueness lies in its combination of a rigid pyrazole core, a hydrophobic alkyne chain, and a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(E)-3-(1-pent-4-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h1,5-6,8-9H,3-4,7H2,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZAAFMDOCXRGC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pentynyl group through alkylation reactions. The final step involves the formation of the prop-2-enoic acid moiety via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Features Biological/Physicochemical Implications
(2E)-3-[1-(Pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
(Target Compound)
C10H12N2O2 192.21 Terminal alkyne, carboxylic acid, trans double bond High hydrophobicity (long alkyne chain); potential for click chemistry or enzyme inhibition .
(2E)-3-[1-(But-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
()
C9H10N2O2 178.19 Shorter alkenyl chain (C4) Reduced hydrophobicity; increased flexibility due to alkene .
(2E)-3-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
()
C13H11FN2O2 246.24 Aromatic fluorinated substituent Enhanced metabolic stability (fluorine); potential π-π stacking in protein binding .
(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
()
C12H10N2O2 214.22 Phenyl group High rigidity; improved crystallinity due to aromatic interactions .
(2E)-3-[1-(Prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
()
C9H10N2O2 178.19 Short alkenyl chain (C3) Lower steric hindrance; potential for polymerization or cross-linking .
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate
()
C8H10N2O2 166.18 Methyl ester, no carboxylic acid Reduced solubility in water; increased lipophilicity for membrane permeability .
(E)-3-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid
()
C15H15ClN2O2 290.74 Chloro, methyl, and p-methylbenzyl groups Increased steric bulk; potential for enhanced target specificity .

Structural and Functional Insights

Substituent Effects on Hydrophobicity :

  • The pent-4-yn-1-yl group in the target compound imparts greater hydrophobicity (predicted logP ~2.5) compared to shorter alkenyl chains (e.g., but-3-en-1-yl , logP ~1.8) .
  • Aromatic substituents (e.g., 2-fluorophenylmethyl ) introduce polar interactions while maintaining moderate hydrophobicity (logP ~2.7) .

Hydrogen-Bonding Capacity :

  • The carboxylic acid group in the target compound enables strong hydrogen bonding (e.g., with enzymes or water), contrasting with ester derivatives () that lack this property .

Synthetic Accessibility: Alkynyl substituents (e.g., pent-4-yn-1-yl) may require Sonogashira coupling, whereas aryl groups (e.g., phenyl) are often introduced via Suzuki-Miyaura cross-coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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